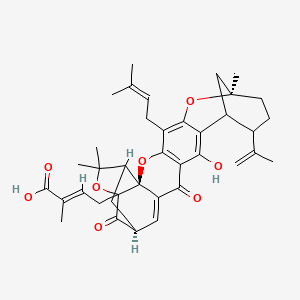

Gambogellic Acid

Description

Contextualization of Gambogellic Acid within Natural Product Chemistry

This compound is a significant compound within the realm of natural product chemistry, primarily due to its botanical origins and its classification as a caged xanthone (B1684191).

Botanical Origin and Isolation from Garcinia Species Resins

This compound is a naturally occurring cytotoxic xanthonoid. wikipedia.org It is isolated from the dry latex or resin of Garcinia hanburyi, a plant species native to Indochina. wikipedia.orgwikipedia.org This plant is a member of the Guttiferae (Clusiaceae) family, which is a well-known source of various bioactive compounds, including xanthones, biflavones, and benzophenones. thieme-connect.com The resin, known as gamboge, has a long history of use in traditional medicine. thieme-connect.comnih.gov The isolation of this compound and other caged xanthones from Garcinia resins involves various chromatographic techniques. nih.govsioc-journal.cn For instance, an improved high-performance liquid chromatography (HPLC) method has been developed for the separation of several caged xanthones, including this compound. nih.gov

Historical Perspectives of Caged Xanthone Compound Research

Research into caged xanthones, a class of compounds to which this compound belongs, has a history spanning several decades. researchgate.neteurekaselect.com These compounds are characterized by a unique and complex 4-oxatricyclo[4.3.1.03,7]dec-2-one scaffold. thieme-connect.comdovepress.comtandfonline.comscienceopen.com The early research focused on compounds from the resin of Garcinia morella and Garcinia hanburyi. tandfonline.com Gambogic acid, another prominent caged xanthone, is the most abundant and has been extensively studied, even entering clinical trials. researchgate.netscienceopen.com The unique architecture and significant biological activities of caged xanthones have spurred continuous interest in their isolation, structural elucidation, and synthesis. eurekaselect.comscienceopen.com Over 100 caged xanthones were identified by 2008, with many more discovered in the following years. eurekaselect.comscienceopen.com

Significance of this compound as a Subject of Academic Inquiry

The academic interest in this compound stems from its intricate chemical features and its role as a template for creating new chemical entities.

Unique Structural Architecture and Chemical Complexity

This compound possesses a complex and unusual chemical structure. thieme-connect.com It is a caged polyprenylated xanthone, a family of compounds noted for their structurally diverse and challenging molecular frameworks. thieme-connect.comdovepress.com The core of these molecules is a distinctive 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one caged scaffold. thieme-connect.comtandfonline.com This intricate structure, featuring a highly substituted tetrahydrofuran (B95107) ring with three quaternary carbons, has made it a fascinating target for total synthesis and biosynthetic research. thieme-connect.comtandfonline.com The complexity of this compound and its relatives arises from the unique bridged bicyclic system in one of its rings. scienceopen.com

Foundational Role for Analogue Development Studies within its Chemical Class

The unique scaffold of this compound and other caged xanthones has made them valuable lead compounds for the development of new therapeutic agents. tandfonline.comvietnamjournal.ru The amenability of these molecules to chemical modification allows for the synthesis of a wide range of analogues. researchgate.net Structure-activity relationship (SAR) studies on these analogues are a major focus of research, aiming to enhance their biological activities and improve their pharmacological profiles. researchgate.netresearchgate.net For example, modifications to the B-ring and the C-30 carboxyl group of the related gambogic acid have been explored to create novel derivatives with potent activities. vietnamjournal.ruresearchgate.netresearchgate.net These studies are crucial for understanding the essential pharmacophore and for the rational design of new, more effective compounds. researchgate.netresearchgate.net The development of synthetic analogues continues to be an active area of research. tandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C38H44O8 |

|---|---|

Molecular Weight |

628.7 g/mol |

IUPAC Name |

(E)-4-[(2S,8R,19S)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+/t21-,22?,24?,26?,36-,37?,38-/m1/s1 |

InChI Key |

NVYMXCXFPJLTOZ-JGULFVLLSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C7C[C@](O2)(CCC7C(=C)C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C |

Synonyms |

gambogellic acid |

Origin of Product |

United States |

Advanced Structural Elucidation and Characterization of Gambogellic Acid

Spectroscopic Methodologies in Gambogellic Acid Structural Analysis

The elucidation of the complex structure of this compound has been heavily reliant on a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous assignment of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial data on the types and numbers of protons and carbons present. For instance, the ¹H NMR spectrum of this compound shows characteristic signals for hydroxyl groups, olefinic protons, and protons within the complex caged structure. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different molecular fragments and the definitive placement of functional groups and quaternary carbons. magritek.com Analysis of detailed NMR data was a primary method used to determine the planar structure of the molecule. researchgate.net

Table 1: Illustrative NMR Data for this compound Analogs Note: This table is illustrative of the types of data obtained for related compounds, as a complete, publicly available assigned dataset for this compound itself is not readily found. The data for Gibberellic Acid, another complex natural product, demonstrates the application of these NMR techniques.

| Experiment Type | Information Provided | Example Application |

|---|---|---|

| 1D ¹H NMR | Provides chemical shift and multiplicity of protons. | Identifies olefinic, aliphatic, and hydroxyl protons. researchgate.net |

| 1D ¹³C NMR | Provides chemical shifts of all carbon atoms. | Identifies carbonyl, olefinic, and aliphatic carbons. researchgate.netmagritek.com |

| 2D COSY | Shows correlations between J-coupled protons. | Establishes connectivity within spin systems, like the protons on a side chain. magritek.com |

| 2D HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns specific proton signals to their corresponding carbon signals. bmrb.io |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects molecular fragments and confirms the placement of non-protonated carbons and functional groups. magritek.combmrb.io |

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula, C₃₈H₄₄O₈. chemfaces.com

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of the parent ion. uab.edu In this technique, the ionized molecule is selected and broken into smaller fragments. The resulting fragmentation pattern is characteristic of the molecule's structure. For caged xanthones, fragmentation can reveal information about the side chains and the stable core structure. researchgate.net For example, the loss of specific groups like water (H₂O) or carbon dioxide (CO₂) from the parent ion can indicate the presence of hydroxyl and carboxyl groups, respectively. researchgate.net The analysis of these fragmentation pathways helps to confirm the connectivity proposed by NMR data.

While NMR and MS provide powerful data for deducing a molecule's structure, X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional arrangement and absolute stereochemistry. nih.govlibretexts.org This technique requires the formation of a well-ordered single crystal of the compound. When X-rays are passed through the crystal, they diffract into a unique pattern that can be mathematically reconstructed into a detailed 3D electron density map of the molecule. libretexts.org The structure of gambogic acid, a closely related analog, was definitively established through single-crystal X-ray diffraction analysis. researchgate.net This analysis provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters, resolving any ambiguities that may remain after spectroscopic analysis.

Investigation of the Bridged Bicyclic System and Xanthone (B1684191) Core in this compound

This compound is a member of the caged xanthones, a class of compounds distinguished by their unique and complex architecture. researchgate.net The structure is composed of two principal domains: a dibenzo-γ-pirone scaffold, known as a xanthone core, and a highly substituted, caged bicyclic system. researchgate.net

The caged portion of this compound is a unique 4-oxa-tricyclo[4.3.1.0³'⁷]dec-2-one scaffold. nih.govresearchgate.net This bridged bicyclic system is a rigid and sterically demanding structure containing a tetrahydrofuran (B95107) ring with multiple quaternary carbons. researchgate.net This intricate cage-like structure is a defining feature of many bioactive natural products from the Garcinia genus. researchgate.net The naming of such bridged systems follows specific nomenclature rules based on the number of atoms in the paths connecting the two bridgehead carbons. libretexts.orgmasterorganicchemistry.com The rigidity and specific conformation of this bicyclic system are considered crucial for the molecule's biological activity.

Characterization of Structural Diversity in this compound and its Natural Analogs

This compound is part of a large family of structurally related caged xanthones isolated primarily from the gum resin of Garcinia species, particularly Garcinia hanburyi. tandfonline.comtandfonline.com While these compounds share the same fundamental caged xanthone framework, they exhibit significant structural diversity. This diversity arises from variations in the nature and position of prenyl or geranyl side chains, the oxidation state of the core, and the presence of different functional groups. researchgate.net

Natural analogs of this compound include gambogic acid, morellic acid, and isogambogenic acid. researchgate.nettandfonline.com The structural differences can be subtle, such as the configuration at a single stereocenter (epimers), or more pronounced, like variations in the length or cyclization pattern of the isoprenoid side chains. For example, gambogic acid and this compound differ in their side-chain structures. This structural diversity within the Garcinia xanthones highlights the biosynthetic plasticity of the producing organisms and provides a range of compounds with potentially different chemical and biological properties. researchgate.net

Table 2: Structural Comparison of this compound and Selected Natural Analogs

| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Structural Features/Differences |

|---|---|---|---|

| This compound | C₃₈H₄₄O₈ | 628.76 | Features a specific caged xanthone core with characteristic side-chain configuration. chemfaces.comtandfonline.com |

| Gambogic Acid | C₃₈H₄₄O₈ | 628.76 | Isomeric with this compound; differs in the structure of the prenyl side chains and their attachment to the core. tandfonline.comnih.gov |

| Morellic Acid | C₃₃H₃₆O₇ | 544.64 | Possesses the caged xanthone core but differs from gambogic/gambogellic acid in the side-chain composition. researchgate.net |

| Isogambogenic Acid | C₃₈H₄₄O₈ | 628.76 | An isomer of Gambogic Acid, with variations in the arrangement of the side chains. tandfonline.com |

Compound Index

Synthetic Chemistry and Derivatization Studies of Gambogellic Acid

Strategies for the Total Synthesis of the Gambogellic Acid Core Scaffold

The total synthesis of this compound is a formidable challenge due to its unique and complex molecular architecture, which features a 4-oxa-tricyclo[4.3.1.03,7]dec-2-one caged scaffold. scienceopen.com This intricate core structure, with its highly substituted and stereochemically dense framework, has spurred interest in the development of elegant synthetic strategies. Research efforts have focused on constructing this caged system, which is the cornerstone of the molecule's biological activity.

Key approaches have included biomimetic and enantioselective total syntheses. scienceopen.com A biomimetic strategy attempts to mimic the plausible biosynthetic pathway of the natural product, often involving cascade reactions to rapidly build molecular complexity. Enantioselective synthesis is crucial for producing a single, biologically active enantiomer, and these routes often rely on chiral catalysts or auxiliaries to control stereochemistry throughout the synthetic sequence. The development of such synthetic routes provides access not only to the natural product itself but also to designed analogues that are inaccessible through semi-synthesis, thereby enabling a deeper investigation of the structure-activity relationship. nih.gov

Semi-synthetic Approaches for this compound Modification

Given the complexity and length of total synthesis, semi-synthetic approaches that use the readily available natural Gambogic Acid as a starting material are a more practical and widely used strategy for generating derivatives. researchgate.net Gambogic Acid possesses several reactive functional groups that serve as handles for chemical modification. These active sites include the hydroxyl group at the C-6 position, the α,β-unsaturated ketone system involving the C-9/10 double bond, the double bonds within the prenyl side chains (C-32/33 and C-37/38), the C-30 carboxyl group, and the C-34/39 allylic positions. researchgate.netnih.gov By targeting these sites, researchers can systematically alter the molecule's structure to improve its physicochemical properties, such as water solubility and stability, and to enhance its biological efficacy.

Rational Design and Chemical Synthesis of this compound Derivatives

The rational design of this compound derivatives is guided by the goal of overcoming the limitations of the parent compound, such as poor water solubility and stability, while retaining or improving its potent biological activity. researchgate.netnih.gov This involves targeted chemical modifications at specific sites on the molecule.

Targeted Modifications at the C-6 Hydroxyl Position

The phenolic hydroxyl group at the C-6 position is a readily accessible site for modification. Studies have explored its methylation and acylation, resulting in compounds whose antitumor activities were found to be quite similar to that of the parent Gambogic Acid. nih.gov This suggests that simple modification of the C-6 hydroxyl group is not critical for the molecule's apoptosis-inducing activity. researchgate.netnih.gov However, more substantial modifications, such as the introduction of a polar glycoside group, have been investigated. Glycosylation can affect the solubility, stability, and biological activity of the aglycone. researchgate.netnih.gov For instance, a synthetic strategy involving the reduction of the C-12 carbonyl, ring formation with the C-30 carboxyl group, and the introduction of a glycoside group at the C-6 position yielded a derivative with enhanced cytotoxicity against several tumor cell lines. researchgate.netnih.gov

Chemical Transformations Involving C-9/10, C-32/33, and C-37/38 Double Bonds

The double bonds within the this compound structure are key sites for chemical transformations.

C-9/10 Double Bond : The α,β-unsaturated ketone moiety in the core structure, which includes the C-9/10 double bond, is considered essential for its antitumor activity. nih.gov It is hypothesized to act as an electrophilic Michael addition center. researchgate.net Chemical modifications that reduce this double bond, such as hydrogenation or cyclization, have been shown to dramatically decrease the compound's pharmacological activity. nih.gov While these modifications may increase solubility, the loss of activity underscores the importance of the C-9/10 double bond for the biological function of this compound. researchgate.netnih.gov

C-32/33 and C-37/38 Double Bonds : In contrast to the C-9/10 bond, modification of the double bonds in the prenyl side chains has yielded promising results. The conversion of the C-32/33 and C-37/38 double bonds into epoxy groups has led to a series of derivatives with significantly stronger cytotoxic effects than the parent Gambogic Acid in various cancer cell lines. nih.gov Similarly, other derivatives with modifications at these sites have shown stronger inhibitory effects on the growth of human hepatocellular carcinoma cells. nih.gov

Derivatization Strategies at the C-30 Carboxyl Group

The C-30 carboxyl group is a primary target for modifications aimed at improving the physicochemical properties of this compound, particularly its poor water solubility. researchgate.netnih.gov Esterification and amidation are common strategies.

Amide Formation : The introduction of aliphatic amines and hydrophilic alkanolamines at the C-30 position can significantly increase the water solubility of the resulting derivatives. nih.gov The length of the alkyl alcohol in the connecting amine and the type of cyclic amine used (e.g., morpholine) have been shown to be important factors for anticancer activity. researchgate.netnih.gov

Polymer Conjugation : A promising strategy involves conjugating the C-30 carboxyl group with hydrophilic polymers. These polymer-drug conjugates can self-assemble into prodrug nanomicelles, which not only improve solubility but also offer the potential for sustained release and targeted drug delivery. nih.gov

Heterocyclic Conjugation : Linking the C-30 carboxyl group to heterocyclic moieties, such as pyrimidine (B1678525), via an alkyl connector has also been explored to create novel derivatives. nih.gov

Alterations at the C-34/39 Allylic Position

The allylic positions at C-34 and C-39 on the prenyl side chain are among the most frequently modified sites in this compound. researchgate.netnih.gov Introducing specific groups at one or both of these locations can significantly improve antitumor activity.

Introduction of Amines : The synthesis of derivatives by introducing hydrophilic aliphatic and aromatic amines at the C-34 allylic site has been shown to be beneficial for improving both the antitumor activity and solubility of Gambogic Acid. nih.gov

Introduction of Hydroxyl Groups : The introduction of hydroxyl groups at the C-34 and/or C-39 positions has led to derivatives with significantly increased cytotoxicity. For example, one such derivative was found to be almost 20 times more potent than Gambogic Acid in the BGC-823 cell line. researchgate.netnih.gov

Other Substitutions : Researchers have also introduced various other groups, including alkoxy and halogen moieties, at the C-39 position to generate series of new compounds with improved selectivity towards certain cancer cell lines. researchgate.net

Data Tables

Table 1: Research Findings on this compound Derivatives

| Modification Site | Type of Modification | Observed Outcome | Reference(s) |

| C-6 Hydroxyl | Methylation, Acylation | Activity similar to parent compound. | researchgate.netnih.gov |

| Glycosylation | Increased cytotoxicity and potential for improved solubility. | researchgate.netnih.gov | |

| C-9/10 Double Bond | Hydrogenation, Cyclization | Significantly decreased antitumor activity. | nih.gov |

| C-32/33 & C-37/38 Double Bonds | Epoxidation | Significantly stronger cytotoxic effects than parent compound. | researchgate.netnih.gov |

| C-30 Carboxyl Group | Amidation with amines/alkanolamines | Significantly increased water solubility; activity dependent on amine structure. | researchgate.netnih.gov |

| Conjugation with pyrimidine | Creation of new derivatives with potential for enhanced efficacy. | nih.gov | |

| Conjugation with polymers | Formation of nanomicelles, improving solubility and drug delivery potential. | nih.gov | |

| C-34/39 Allylic Position | Introduction of hydrophilic amines | Improved antitumor activity and solubility. | nih.gov |

| Introduction of hydroxyl groups | 2-20 times more cytotoxic than parent compound in specific cell lines. | researchgate.netnih.gov | |

| Introduction of alkoxy/halogens | Improved selectivity towards certain cancer cell lines. | researchgate.net |

Synthesis of Oxidized Analogues

The oxidation of this compound has been a key strategy for generating new analogues. Researchers have targeted the various double bonds within the molecule for oxidative reactions such as epoxidation and dihydroxylation. For instance, selective epoxidation of the carbon-carbon double bonds at positions C-32/33 and C-37/38 has been performed. nih.govresearchgate.net One study reported the synthesis of eleven oxidized derivatives of gambogic acid, involving reactions like selective epoxidation, periodate (B1199274) oxidation, and Jones oxidation. researchgate.net These reactions allow for the introduction of oxygen-containing functional groups, which can alter the compound's polarity and biological interactions. A notable example is the synthesis of 39-hydroxy-6-methoxy-gambogic acid methyl ester, which was identified as an inhibitor of HepG2 cell apoptosis. researchgate.net Further modifications, such as the acylation of the C-30 carboxyl group combined with epoxidation of the C-32/33 and C-37/38 double bonds, have yielded compounds with potentially lower toxicity. nih.gov

Development of Novel Nitrogen-Containing Derivatives

The introduction of nitrogen-containing moieties to the this compound scaffold is a prominent area of derivatization aimed at improving properties like water solubility and biological activity. nih.govrjraap.com The carboxyl group at the C-30 position is a common site for such modifications, typically through esterification or amidation reactions. rjraap.comresearchgate.net

In one comprehensive study, fifteen novel nitrogen-containing derivatives were synthesized by modifying the C-30 carboxylate. rjraap.comresearchgate.net These syntheses involved linking various nitrogen-containing groups, such as pyrimidine and cyano-benzene rings, via alkyl linkers of different lengths. rjraap.com The results indicated that derivatives with a pyrimidine substituent generally exhibited stronger inhibitory effects on cancer cell lines than those with a cyano-benzene ring. rjraap.comresearchgate.net

Another successful strategy involves introducing hydrophilic aliphatic and aromatic amines to the C-34 allyl position of the molecule. nih.gov This approach has yielded derivatives with significantly enhanced cytotoxic effects against a range of cancer cell lines. nih.gov For example, a derivative featuring a 4-methylpiperazine-1 group at the C-34 position demonstrated potent activity. nih.gov Amidation at the C-30 position has also been shown to increase the water solubility of the resulting compounds, which can be beneficial for therapeutic applications. nih.gov

| Compound | Modification | Target Cell Lines | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 9 (Ling et al.) | Pyrimidine substituent and C-C-C linker at C-30 | A549, HepG-2, MCF-7 | Most active derivative with IC50 values of 0.64-1.49 µM; stronger than GA. | rjraap.comresearchgate.net |

| Compound 9 (Zhang et al.) | 4-methylpiperazine-1 group at C-34 | A549, BGC-823, U251, HepG2, MB-231 | Potent cytotoxic effects with IC50 values ranging from 0.24 to 1.09 µM. | nih.gov |

| Compound 22 | Amidation at C-30 | Various tumor cells | Increased water solubility and toxic effects against multiple tumor cell types. | nih.gov |

| Compounds 10, 11, 13 | Pyrimidine-substituted derivatives at C-30 | A549, HepG-2, MCF-7 | Showed stronger inhibitory effects than GA. | rjraap.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are crucial for identifying the structural features of a molecule that are responsible for its biological activity. slideshare.net For this compound, SAR studies have provided valuable insights into how its complex structure relates to its potent anticancer effects, guiding the design of new, more effective derivatives. nih.govresearchgate.netdovepress.com

Elucidation of Critical Pharmacophoric Elements

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues, several key pharmacophoric elements have been identified.

The most critical feature is the α,β-unsaturated ketone system incorporating the C-9/C-10 double bond. researchgate.netdovepress.com Studies have shown that this double bond is essential for the apoptosis-inducing activity of the molecule. researchgate.netdovepress.com Saturation or modification of this bond generally leads to a significant decrease in antitumor activity, highlighting its role as a key reactive site, possibly for Michael addition reactions with biological nucleophiles. mdpi.com

Another crucial element is the intact caged D-ring (the 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold). nih.govscienceopen.com This unique and rigid structure is considered essential for maintaining the cytotoxicity of caged xanthones. scienceopen.com In contrast, other parts of the molecule, such as the C-6 hydroxyl group and the C-30 carboxyl group, are more tolerant to modifications. researchgate.net This tolerance allows for the attachment of various functional groups to these positions to modulate properties like solubility and potency without abolishing the core activity. researchgate.netdovepress.com

Impact of Specific Structural Modifications on Biological Activity

The systematic modification of different functional groups on the this compound skeleton has provided a detailed understanding of how specific structural changes affect its biological profile. nih.govdovepress.comresearchgate.net

C-6 Hydroxyl Group: This position can be modified with various groups, suggesting it is not critical for the primary mechanism of action but can be used to attach other functionalities. researchgate.net

C-9/C-10 Double Bond: As a key part of the pharmacophore, modifications here are generally detrimental. The introduction of a polar group at this site, for example, was found to decrease antitumor activity. mdpi.com

C-30 Carboxyl Group: This acidic group can be converted into esters and amides without losing significant activity. researchgate.netdovepress.com In fact, creating nitrogen-containing derivatives at this position has been a successful strategy for enhancing potency and improving physicochemical properties like water solubility. nih.govrjraap.com The length of alkyl linkers and the nature of the aromatic substituent (e.g., pyrimidine) attached to the C-30 position play important roles in modulating the anticancer activities. rjraap.com

C-32/33 and C-37/38 Double Bonds: Modifications at these positions, such as epoxidation, can result in derivatives that retain or even exceed the potency of the parent compound. nih.govresearchgate.net

C-34/39 Allyl Group: This is one of the most frequently modified sites. nih.govmdpi.com Introducing hydroxyl groups or various hydrophilic aliphatic and aromatic amines at C-34 and/or C-39 can significantly enhance antitumor activity. nih.govresearchgate.net

| Structural Position | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-9/C-10 Double Bond | Saturation or addition of polar groups | Decreased activity; essential for apoptosis induction. | mdpi.comresearchgate.netdovepress.com |

| Caged D-Ring | Opening or significant alteration | Loss of activity; essential for cytotoxicity. | nih.govscienceopen.com |

| C-30 Carboxyl Group | Esterification, amidation | Tolerated; can be used to improve solubility and potency. | nih.govrjraap.comresearchgate.net |

| C-34/C-39 Allyl Group | Hydroxylation, amination | Significant improvement in antitumor activity often observed. | nih.govmdpi.com |

| C-6 Hydroxyl Group | Various modifications | Tolerated; not critical for core activity. | researchgate.net |

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool for analyzing and predicting structure-activity relationships, offering insights that complement experimental work. uni-bonn.de For complex natural products like this compound, computational methods can help rationalize observed activities and guide the design of new derivatives. researchgate.net

These approaches include molecular docking studies, which predict how a ligand (like a this compound derivative) binds to the active site of a target protein. Such studies can help to understand the interactions, like hydrogen bonding, that are crucial for biological activity. mdpi.com Furthermore, computational studies on the conformation of gambogic acid can provide insights into its three-dimensional structure and how it influences its interactions with biological targets. researchgate.net By analyzing SAR data computationally, it is possible to build predictive models that can estimate the activity of virtual, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. uni-bonn.de

Molecular and Cellular Mechanisms of Action of Gambogellic Acid

Investigation of Cellular Signaling Pathway Modulation

Gambogellic acid exerts its biological effects by interfering with several key signaling cascades that are fundamental to cell survival, proliferation, and inflammation.

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a crucial signaling axis that promotes cell growth and survival. mdpi.com Research has demonstrated that this compound can significantly inhibit this pathway. nih.govnih.gov

In esophageal squamous cell carcinoma (ESCC) cells, treatment with this compound led to a downregulation in the levels of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.govnih.gov This inhibition of the PI3K/Akt/mTOR pathway is, at least in part, mediated by the upregulation of Phosphatase and Tensin Homolog (PTEN), a key tumor suppressor that negatively regulates the PI3K/Akt signaling cascade. nih.govnih.gov By promoting PTEN expression, this compound effectively dampens the pro-survival signals transmitted through this pathway. nih.gov The levels of total Akt and mTOR remained unchanged, indicating that this compound specifically targets the activated, phosphorylated forms of these proteins. nih.gov The inhibition of this pathway is a central mechanism through which this compound attenuates cancer cell growth and proliferation. nih.govfrontiersin.org

Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Components in ESCC Cells

| Protein Target | Observed Effect with this compound Treatment | Reference |

| PI3K | Downregulation | nih.govnih.gov |

| p-Akt | Downregulation | nih.govnih.gov |

| p-mTOR | Downregulation | nih.govnih.gov |

| PTEN | Upregulation | nih.govnih.gov |

| Total Akt | No significant change | nih.gov |

| Total mTOR | No significant change | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another fundamental cascade that regulates cellular processes including proliferation, differentiation, and survival. numberanalytics.comnih.gov This pathway transmits signals from extracellular stimuli to the nucleus via a series of protein kinases: Raf, MEK (MAPK/ERK Kinase), and ERK. nih.gov Studies have indicated that this compound can modulate the MAPK/ERK pathway. Its inhibitory effects on this pathway contribute to its anti-inflammatory properties. colab.ws The dysregulation of the MAPK/ERK pathway is a common feature in many cancers, where it enhances proliferation and invasion. mdpi.com While the precise interactions of this compound with every component of this cascade are still under investigation, its ability to interfere with MAPK signaling is a recognized aspect of its molecular action.

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.gov

This compound has been shown to be a potent inhibitor of the NF-κB pathway. colab.ws Its inhibitory action can occur at multiple levels, including preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB subunits. This inhibition has been observed in various cell types. For instance, in microglia stimulated with lipopolysaccharide (LPS), a related gibberellic acid (GA3) was shown to inhibit the NF-κB signaling pathway, reducing the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov By suppressing the NF-κB cascade, this compound can effectively reduce inflammation. colab.ws

The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress, such as DNA damage, by orchestrating cell cycle arrest, senescence, or apoptosis. rockland.comoncohemakey.com The activity of p53 is tightly controlled, primarily by its negative regulator, MDM2, which targets p53 for degradation. oncohemakey.com

This compound has been identified as an activator of the p53 pathway. nih.govdntb.gov.ua It can stabilize and activate p53 by downregulating the expression of MDM2. nih.gov Furthermore, research indicates that this compound induces post-translational modifications of p53, specifically phosphorylation at sites like Ser15 and Ser20. nih.gov This phosphorylation is a direct result of DNA damage signaling, as evidenced by the detection of γ-H2AX foci and 'comet' DNA fragments in treated cells. nih.gov The activation of p53 is mediated through the ATR-Chk1 pathway, which is triggered by DNA damage. nih.gov Once activated, p53 can induce the expression of its target genes, such as p21, which plays a role in cell cycle arrest. rockland.comnih.gov

Mechanisms of Cell Fate Regulation

This compound directly influences cell fate, primarily by pushing cells towards programmed cell death, or apoptosis. This is achieved through the activation of specific molecular pathways.

Apoptosis is a regulated process of cell death that can proceed through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways often converge on the activation of a family of proteases called caspases, which execute the final stages of cell demolition. mdpi.com However, caspase-independent mechanisms of cell death also exist. scielo.org.ar

This compound is a potent inducer of apoptosis through both caspase-dependent and caspase-independent mechanisms. nih.govnih.gov

Caspase-Dependent Apoptosis: In numerous studies, this compound treatment has been shown to induce apoptosis in a dose-dependent manner. nih.govnih.gov This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Specifically, this compound:

Upregulates Bax: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization (MOMP). nih.govnih.gov

Downregulates Bcl-2: An anti-apoptotic protein that prevents MOMP. nih.govnih.gov

Activates Caspases: The change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9 and subsequently the executioner caspase-3. nih.govnih.govmdpi.com The cleavage of PARP-1, a substrate of caspase-3, is a hallmark of this process. nih.govnih.gov

Caspase-Independent Apoptosis: Beyond the caspase cascade, there is evidence that this compound can also trigger caspase-independent cell death. nih.gov This pathway involves the release of other mitochondrial proteins, such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G), in response to cellular stress. scielo.org.arnih.gov Once released from the mitochondria, AIF translocates to the nucleus, where it can cause large-scale DNA fragmentation and chromatin condensation without the involvement of caspases. scielo.org.armdpi.comanr.fr The ability to induce cell death via multiple pathways makes this compound a robust pro-apoptotic agent.

Table 2: Key Proteins Modulated by this compound in Apoptosis Induction

| Protein | Role in Apoptosis | Effect of this compound | Pathway | Reference |

| Bcl-2 | Anti-apoptotic | Downregulation | Caspase-Dependent | nih.govnih.gov |

| Bax | Pro-apoptotic | Upregulation | Caspase-Dependent | nih.govnih.gov |

| Cleaved Caspase-9 | Initiator Caspase | Upregulation | Caspase-Dependent | nih.govnih.gov |

| Cleaved Caspase-3 | Executioner Caspase | Upregulation | Caspase-Dependent | nih.govnih.gov |

| Cleaved PARP-1 | Caspase Substrate | Upregulation | Caspase-Dependent | nih.govnih.gov |

| AIF | Caspase-Independent Effector | Release from Mitochondria | Caspase-Independent | scielo.org.arnih.gov |

| Endo G | Caspase-Independent Effector | Release from Mitochondria | Caspase-Independent | scielo.org.arnih.gov |

Autophagy Induction Mechanisms (e.g., ROS/SIRT3/AMPK Pathway)

This compound has been identified as an inducer of autophagy, a cellular process involving the degradation of cellular components. While the precise mechanisms are still under investigation, evidence points towards the involvement of the Reactive Oxygen Species (ROS)/Sirtuin 3 (SIRT3)/AMP-activated protein kinase (AMPK) pathway.

SIRT3, a mitochondrial deacetylase, plays a crucial role in maintaining cellular homeostasis by regulating mitochondrial function and metabolism. nih.govaginganddisease.org It is known to influence autophagy through various signaling pathways, including the AMPK/mTOR pathway. nih.gov Activation of SIRT3 can lead to the deacetylation and activation of downstream targets that modulate autophagy. researchgate.net For instance, SIRT3 can activate AMPK, a key energy sensor in cells. umw.edu.pl Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation, thereby promoting autophagy. nih.govresearchgate.net

Furthermore, the generation of ROS is often linked to the induction of autophagy. nih.gov SIRT3 is involved in the regulation of ROS levels within the mitochondria. aginganddisease.orgnih.gov It can deacetylate and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2), leading to a reduction in cellular ROS. nih.govresearchgate.net However, under certain conditions, an increase in ROS can trigger autophagy as a protective mechanism. The interplay between this compound, ROS production, and the SIRT3/AMPK axis in modulating autophagy is an active area of research.

Cell Cycle Arrest Induction and Associated Regulatory Proteins

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase transition. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. The mechanism underlying this effect involves the modulation of key regulatory proteins that govern cell cycle progression.

The transition from the G2 to the M phase is tightly controlled by the activity of the Cyclin B1/CDK1 complex. ijbs.comnih.gov Cyclin B1 levels rise during the G2 phase and bind to Cyclin-Dependent Kinase 1 (CDK1), activating it. nih.govaffbiotech.com This complex then phosphorylates various substrates, driving the cell into mitosis.

Studies have demonstrated that this compound treatment leads to a significant decrease in the synthesis of CDC2/p34 (a component of the CDK1 complex). nih.gov This reduction in CDC2/p34 levels results in the accumulation of its inactive, phosphorylated form at Tyrosine 15. nih.gov Furthermore, this compound has been found to inhibit the activity of Cyclin-Dependent Kinase-Activating Kinase (CDK7), which is responsible for the activating phosphorylation of CDK1 at Threonine 161. nih.gov The dual effect of decreased CDC2/p34 synthesis and reduced activating phosphorylation leads to the inactivation of the Cyclin B1/CDK1 complex, ultimately causing an irreversible arrest of the cell cycle at the G2/M phase. nih.gov

Telomerase Activity Modulation

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. sigmaaldrich.com In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division and eventual cellular senescence. sigmaaldrich.com However, the majority of cancer cells exhibit high levels of telomerase activity, allowing them to overcome this limitation and achieve replicative immortality. sigmaaldrich.compreprints.org

This compound has been identified as a potent inhibitor of telomerase activity. nih.govnih.gov One of the primary mechanisms through which it achieves this is by downregulating the expression of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme. preprints.orgnih.govnih.gov The expression of hTERT is tightly regulated, and the transcription factor c-Myc is a key activator of its promoter. nih.govnih.gov Research has shown that this compound treatment significantly reduces the expression of c-Myc, leading to a subsequent decrease in hTERT transcription and, consequently, reduced telomerase activity. nih.govnih.gov

In addition to its transcriptional repression of hTERT, this compound also appears to affect the post-translational modification of the hTERT protein. nih.gov It has been observed to inhibit the phosphorylation of Akt, a kinase that can phosphorylate and regulate the activity of hTERT. nih.gov By inhibiting the Akt signaling pathway, this compound further contributes to the suppression of telomerase function. nih.gov

Specific Molecular Targets and Ligand Interactions

The diverse biological activities of this compound stem from its ability to interact with multiple specific molecular targets within the cell. These interactions trigger downstream signaling cascades that ultimately lead to the observed cellular effects.

Transferrin Receptor Binding and Downstream Effects

The transferrin receptor 1 (TfR1), also known as CD71, is a transmembrane glycoprotein (B1211001) that plays a crucial role in cellular iron uptake. nih.govfrontiersin.org It is ubiquitously expressed but is found at significantly higher levels on the surface of proliferating cells, including cancer cells, to meet their increased metabolic demands for iron. frontiersin.orgdovepress.com

Proteasome Activity Inhibition

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle control, signal transduction, and apoptosis. nih.govnih.govmdpi.com Inhibition of proteasome activity can lead to the accumulation of misfolded or damaged proteins and disrupt cellular homeostasis, making it a target for anti-cancer therapies. nih.govnih.gov

Gambogic acid has been reported to inhibit the activity of the proteasome. nih.gov Interestingly, it appears to function as a prodrug in this context, requiring metabolic activation by intracellular enzymes to exert its proteasome-inhibitory function. nih.gov The inhibition of the proteasome by gambogic acid is a key component of its cytotoxic effects. nih.gov Furthermore, some studies suggest that gambogic acid can act synergistically with other known proteasome inhibitors, enhancing their anti-cancer activity. nih.gov

Interaction with Serine Palmitoyltransferase Complex (SPTSSB)

Recent research has identified the serine palmitoyltransferase (SPT) complex as a direct molecular target of gambogic acid. nih.gov The SPT complex catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids, a class of lipids with important structural and signaling functions. nih.govuniprot.org

| Compound/Protein | Function/Role |

| This compound | A caged xanthone (B1684191) with diverse pharmacological activities. |

| Reactive Oxygen Species (ROS) | Chemically reactive molecules containing oxygen, involved in cell signaling and homeostasis. |

| Sirtuin 3 (SIRT3) | A mitochondrial deacetylase that regulates mitochondrial function and metabolism. nih.govaginganddisease.org |

| AMP-activated protein kinase (AMPK) | A cellular energy sensor that plays a key role in regulating metabolism and autophagy. umw.edu.pl |

| mTOR | A central regulator of cell growth, proliferation, and survival. nih.gov |

| Superoxide Dismutase 2 (SOD2) | An antioxidant enzyme that protects against oxidative stress. nih.gov |

| Cyclin B1 | A regulatory protein that controls the progression of the cell cycle at the G2/M transition. ijbs.comnih.gov |

| Cyclin-Dependent Kinase 1 (CDK1) | A key kinase that, when complexed with Cyclin B1, drives the cell into mitosis. ijbs.comnih.gov |

| CDC2/p34 | A component of the CDK1 complex. nih.gov |

| Cyclin-Dependent Kinase-Activating Kinase (CDK7) | A kinase that activates CDK1. nih.gov |

| Telomerase | A reverse transcriptase that maintains telomere length. sigmaaldrich.com |

| human Telomerase Reverse Transcriptase (hTERT) | The catalytic subunit of the telomerase enzyme. nih.govnih.gov |

| c-Myc | A transcription factor that activates the expression of hTERT. nih.govnih.gov |

| Akt | A kinase involved in cell survival and proliferation signaling. nih.gov |

| Transferrin Receptor 1 (TfR1) | A transmembrane glycoprotein involved in cellular iron uptake. nih.govfrontiersin.org |

| Proteasome | A protein complex responsible for degrading damaged or unnecessary proteins. nih.govnih.gov |

| Serine Palmitoyltransferase (SPT) Complex | An enzyme complex that catalyzes the first step in sphingolipid biosynthesis. nih.govuniprot.org |

| Serine Palmitoyltransferase Small Subunit B (SPTSSB) | A subunit of the SPT complex to which gambogic acid binds. nih.gov |

Modulation of Gap Junctional Intercellular Communication (GJIC)

This compound has been identified as a modulator of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis by allowing the direct exchange of ions, second messengers, and small metabolites between adjacent cells. Gap junctions are composed of connexin proteins, and their proper function is vital for coordinated cellular activities.

Research has demonstrated that gambogic acid and its analogs can inhibit GJIC. jci.orgersnet.org This inhibition is characterized by its rapid and reversible nature. jci.orgdntb.gov.ua Studies using different assay methods have confirmed this inhibitory effect. For instance, treatment with dihydrogambogic acid (D-GA), an analog of gambogic acid, potently inhibits GJIC mediated by Connexin 40 (Cx40). jci.orgersnet.org The inhibitory effect of D-GA on GJIC was shown to be reversible; after removal of the compound, GJIC activity was significantly restored. dntb.gov.ua

The potent inhibitory effect of dihydrogambogic acid on Cx40 is particularly noteworthy. Its efficacy, as measured by its half-maximal inhibitory concentration (IC50), is significantly greater than that of carbenoxolone, a well-known broad-spectrum inhibitor of GJIC. jci.orgersnet.org

Direct Protein Binding Studies

Direct binding assays have been crucial in identifying the specific molecular targets of this compound, providing insight into its mechanisms of action. Studies have confirmed that this compound directly interacts with several key proteins involved in cellular survival and signaling.

Transferrin Receptor (TfR): A primary molecular target of this compound is the Transferrin Receptor (TfR), which is often overexpressed in cancer cells. ersnet.org Binding studies have shown that this compound interacts with TfR at a site that is distinct from the binding site for transferrin, its natural ligand. ersnet.orgresearchgate.netphysiology.org This noncompetitive binding is significant as it suggests a unique mechanism of action. researchgate.net The interaction is stable, and the binding site has been predicted to be at the interface of the apical and protease-like domains of the receptor. researchgate.net This binding event is linked to the induction of apoptosis, and reducing TfR expression through RNA interference has been shown to decrease cellular sensitivity to this compound-induced apoptosis. ersnet.org

Heat Shock Protein 90 (Hsp90): this compound is also a direct inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. sci-hub.senih.govtums.ac.ir Surface plasmon resonance spectroscopy has confirmed that this compound binds to the N-terminal domain of Hsp90 with a low micromolar dissociation constant (Kd). sci-hub.se This binding occurs at a site distinct from the ATP-binding pocket, which is the target of many other Hsp90 inhibitors like geldanamycin. sci-hub.se

Further research has revealed that this compound exhibits isoform-selectivity, preferentially binding to Hsp90β, the constitutively expressed cytosolic paralog, over the stress-inducible Hsp90α. mdpi.com This selective binding to a unique pocket in the middle domain of Hsp90β identifies this compound as a novel, isoform-specific Hsp90 inhibitor. mdpi.com This interaction disrupts the Hsp90 chaperone machinery, leading to the degradation of its client proteins. sci-hub.se

| Target Protein | Binding Site Details | Consequence of Binding | Reference |

|---|---|---|---|

| Transferrin Receptor (TfR) | Binds to a site independent of the transferrin binding site, at the interface of the apical and protease-like domains. | Induces apoptosis; potentially inhibits TfR internalization. | ersnet.orgresearchgate.netphysiology.org |

| Heat Shock Protein 90 (Hsp90) | Binds to a druggable pocket in the middle domain of Hsp90β, distinct from the N-terminal ATP-binding site. | Inhibits chaperone function, disrupts interaction with co-chaperones and clients, leading to client protein degradation. | sci-hub.semdpi.com |

Mechanisms of Broader Biological System Modulation

Regulation of Angiotensin Converting Enzyme 1/2 Ratio

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance, with the enzymes Angiotensin-Converting Enzyme 1 (ACE1) and Angiotensin-Converting Enzyme 2 (ACE2) playing opposing roles. An imbalanced ACE1/ACE2 ratio is implicated in the pathology of various diseases, including cardiovascular and renal disorders. researchgate.net While some studies suggest that natural compounds can influence the RAS, the direct regulatory effect of this compound on the ACE1/ACE2 ratio is still an emerging area of investigation.

Recent research has explored the use of this compound in complex therapeutic systems aimed at modulating RAS activity. For instance, a nanodelivery system co-administering this compound and a small activating RNA for the MAS1 receptor was shown to inhibit the RAS signaling pathway in the context of ovarian cancer metastasis. This suggests an indirect influence on the downstream effects of the RAS pathway. However, direct evidence detailing how this compound alone modulates the expression or activity of ACE1 and ACE2 to alter their ratio is not yet fully established. Its therapeutic effects in conditions like cardiac hypertrophy and diabetic nephropathy, where the ACE1/ACE2 balance is crucial, hint at a potential role, but further research is required to elucidate the specific molecular mechanisms. researchgate.netnih.gov

Oxidative Stress Response Modulation (e.g., Nrf2/ARE signaling)

This compound significantly modulates the cellular response to oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. jci.org Nrf2 is a master regulator of antioxidant defenses, and its activation leads to the transcription of a battery of cytoprotective genes.

Studies have shown that this compound promotes the nuclear translocation of Nrf2. jci.org Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, upregulating their expression. A key target of this pathway is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. jci.orgdntb.gov.ua Research in various cell models, including macrophages and retinal pigment epithelium cells, has consistently demonstrated that treatment with this compound leads to a significant increase in the expression of HO-1 at both the mRNA and protein levels. jci.org

This activation of the Nrf2/HO-1 axis is a central mechanism for the anti-inflammatory effects of this compound. jci.org By bolstering the cell's endogenous antioxidant capacity, this compound can mitigate the damage caused by reactive oxygen species (ROS) and suppress inflammatory signaling pathways, such as those mediated by NF-κB and MAPKs. jci.org

| Action of this compound | Signaling Pathway | Key Downstream Effect | Reference |

|---|---|---|---|

| Promotes nuclear translocation of Nrf2 | Nrf2/ARE Signaling | Increased expression of Heme Oxygenase-1 (HO-1) | jci.org |

| Upregulates HO-1 and NQO1 mRNA levels | Nrf2/ARE Signaling | Enhanced cellular antioxidant defense | |

| Inhibits NF-κB and MAPK pathways | Inflammatory Signaling | Reduced production of pro-inflammatory cytokines | jci.org |

Anti-angiogenesis Mechanisms

This compound exhibits potent anti-angiogenic properties, interfering with the formation of new blood vessels, a process critical for tumor growth and metastasis. The primary mechanism underlying this effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.

VEGFR2 is the main receptor for VEGF and plays a pivotal role in mediating the proliferation, migration, and tube formation of endothelial cells. Research has shown that this compound directly inhibits the phosphorylation and activation of VEGFR2. By blocking the activation of this key receptor, this compound effectively shuts down its downstream signaling cascades.

Specifically, the inhibition of VEGFR2 by this compound leads to the suppression of downstream kinases such as c-Src, Focal Adhesion Kinase (FAK), and Akt. The inactivation of the Akt signaling pathway contributes to the inhibition of endothelial cell proliferation. Concurrently, the blockage of c-Src and FAK activation disrupts endothelial cell migration, invasion, and the formation of capillary-like structures (tube formation). These inhibitory effects on the key steps of angiogenesis have been observed at nanomolar concentrations in human umbilical vein endothelial cells (HUVECs).

Preclinical Mechanistic Research with Gambogellic Acid

In Vitro Cellular and Biochemical Investigations

Mechanistic Studies in Diverse Cell Lines (e.g., Cancer Cells, Endothelial Cells, Inflammatory Cells)

Gambogellic acid (GA) has demonstrated a wide range of effects across various cell types, with a primary focus on cancer cells. In cancer cell lines, GA is a potent inducer of apoptosis, a form of programmed cell death. researchgate.netmdpi.com Studies have shown that GA can trigger apoptosis through multiple mechanisms, including the upregulation of pro-apoptotic genes like Bax and p53, and the downregulation of anti-apoptotic genes such as Bcl-2 and NF-κB. mdpi.com For instance, in T47D breast cancer cells, GA was found to have an EC50 of 0.78 microM in a caspase activation assay, indicating its strong apoptosis-inducing capability. researchgate.net Furthermore, GA has been observed to induce a type of cell death called paraptosis, characterized by vacuolation originating from the endoplasmic reticulum (ER) and mitochondria. researchgate.net It can also induce pyroptosis, a form of programmed cell death that can trigger an anti-tumor immune response, in colorectal cancer cells through a GSDME-dependent pathway. nih.gov

Beyond apoptosis, GA impacts other crucial cellular processes in cancer cells. It has been shown to inhibit cell proliferation, arrest the cell cycle, and inhibit telomerase. mdpi.com The compound can also downregulate the AKT signaling pathway and inhibit the phosphorylation of AKT. mdpi.com In malignant melanoma cells, GA treatment led to a dose-dependent increase in intracellular reactive oxygen species (ROS), which contributed to apoptosis. nih.gov

In the context of endothelial cells, which are critical in the process of angiogenesis (the formation of new blood vessels that tumors need to grow), GA exhibits inhibitory effects. It has been found to inhibit the proliferation, migration, and invasion of human umbilical vascular endothelial cells (HUVEC). nih.gov

With regard to inflammatory cells, GA has shown anti-inflammatory properties. In a cellular model of neonatal pneumonia using human WI-38 cells, GA protected against lipopolysaccharide (LPS)-induced apoptosis and inflammation. nih.gov It significantly reduced the production of inflammatory proteins IL-6 and MCP-1. nih.gov

The molecular structure of GA, with its unique 4-oxa tricyclic scaffold and xanthone (B1684191) nucleus, is thought to contribute to its multiple molecular targets and complex mechanism of action. mdpi.comnih.gov Structure-activity relationship (SAR) studies have indicated that the 9,10 carbon-carbon double bond of the alpha,beta-unsaturated ketone is crucial for its biological activity. researchgate.net

Table 1: Mechanistic Effects of this compound in Different Cell Lines

| Cell Type | Key Mechanistic Findings | References |

|---|---|---|

| Cancer Cells | Induces apoptosis via upregulation of pro-apoptotic genes (Bax, p53) and downregulation of anti-apoptotic genes (Bcl-2, NF-κB). | mdpi.com |

| Triggers paraptosis characterized by ER and mitochondrial vacuolation. | researchgate.net | |

| Induces GSDME-dependent pyroptosis in colorectal cancer cells. | nih.gov | |

| Inhibits cell proliferation, arrests the cell cycle, and inhibits telomerase. | mdpi.com | |

| Downregulates the AKT signaling pathway. | mdpi.com | |

| Increases intracellular ROS levels. | nih.gov | |

| Endothelial Cells | Inhibits proliferation, migration, and invasion of HUVEC. | nih.gov |

| Inflammatory Cells | Protects against LPS-induced apoptosis and inflammation in WI-38 cells. | nih.gov |

| Reduces production of inflammatory proteins IL-6 and MCP-1. | nih.gov |

Exploration of Anti-inflammatory Action Mechanisms in Cell Models

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In cellular models, GA has been shown to counteract the effects of inflammatory stimuli like lipopolysaccharide (LPS). nih.gov

A primary mechanism of GA's anti-inflammatory action is its influence on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. mdpi.comnih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. GA has been found to suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators. mdpi.com In airway epithelial cells, gibberellic acid (GA3), a related compound, was shown to attenuate inflammation by inducing the expression of A20, a negative regulator of NF-κB. nih.govnih.gov This induction of A20 led to reduced degradation of IκBα and decreased expression of the NF-κB p65 subunit. nih.govnih.gov

Furthermore, in a cell model of neonatal pneumonia, GA was observed to protect against LPS-induced inflammation, as evidenced by the reduced production of inflammatory cytokines such as IL-6 and MCP-1. nih.gov The protective effects of GA in this model were linked to the activation of the TrkA/Akt signaling pathway. nih.gov In microglial cells, which are the primary immune cells of the central nervous system, gibberellic acid (GA3) has been shown to upregulate the NF-κB regulator, Zbtb16, which counteracts LPS-induced microglial M1 activation and its associated pro-inflammatory effects. nih.gov

Studies using RAW264.7 macrophage cells, a common model for studying inflammation, have also contributed to understanding GA's anti-inflammatory mechanisms. Atraric acid, another natural compound, was shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells by inactivating the ERK/NF-κB signaling pathway. preprints.org While this is not directly GA, it highlights a common anti-inflammatory mechanism that may be shared by similar compounds.

Table 2: Anti-inflammatory Mechanisms of this compound in Cell Models

| Cell Model | Inflammatory Stimulus | Key Mechanistic Findings | References |

|---|---|---|---|

| WI-38 (human lung fibroblasts) | LPS | Reduced production of IL-6 and MCP-1; Activation of TrkA/Akt pathway. | nih.gov |

| Airway epithelial cells | LPS | Induction of A20, leading to reduced IκBα degradation and NF-κB p65 expression. | nih.govnih.gov |

| Microglial cells | LPS | Upregulation of Zbtb16, counteracting M1 activation. | nih.gov |

| RAW264.7 (macrophages) | LPS | Downregulation of NF-κB signaling. | mdpi.com |

Research into Anti-infective Mechanisms in Cellular Systems

The anti-infective properties of this compound (GA) have been noted, although this area is less explored than its anti-cancer and anti-inflammatory effects. nih.gov Research suggests that GA's broad biological activity may extend to combating infectious agents. mdpi.comnih.gov

One of the key mechanisms that could contribute to its anti-infective potential is its anti-inflammatory action. Many infections trigger a strong inflammatory response that can lead to tissue damage. By modulating inflammatory pathways, as discussed in the previous section, GA may help to mitigate the harmful effects of this response. For instance, in a cell model of neonatal pneumonia induced by lipopolysaccharide (LPS), a component of bacterial cell walls, GA demonstrated protective effects against apoptosis and inflammation. nih.gov

Furthermore, the ability of GA to modulate the immune response could play a role in its anti-infective capacity. For example, in a co-culture model of Caco-2 and RAW 264.7 cells simulating intestinal inflammation, cyanidin-3-glucoside, another natural compound, was shown to reduce inflammatory activity. frontiersin.org While not directly GA, this highlights how natural compounds can modulate immune cell responses in the context of an inflammatory challenge that could be triggered by an infection.

It is important to note that while the potential for anti-infective activity is recognized, detailed mechanistic studies focusing specifically on the direct action of GA against various pathogens in cellular systems are not as extensively documented in the provided search results as its other biological activities.

Studies on Cellular Uptake and Intracellular Distribution

The efficacy of a therapeutic compound is highly dependent on its ability to enter target cells and reach its intracellular sites of action. Studies on this compound (GA) and nanoparticles containing it have provided insights into its cellular uptake and subsequent distribution.

Confocal laser scanning microscopy has been utilized to monitor the intracellular distribution of nanoparticles loaded with fluorescent markers. dovepress.com In one study, hyaluronic acid-based nanoparticles encapsulating GA were shown to have high cell uptake efficiency, which was attributed to a receptor-mediated active targeting mechanism. dovepress.com The entrapment of GA within these nanoparticles also improved its stability in the medium. dovepress.com

The process of cellular uptake for nanoparticles often involves endocytosis. wilhelm-lab.com This can occur through various pathways, including clathrin-dependent endocytosis, which results in the nanoparticles being enclosed in intracellular vesicles that can eventually fuse with lysosomes. wilhelm-lab.com Another pathway is macropinocytosis, which involves the engulfment of extracellular fluid and solutes. wilhelm-lab.com

Once inside the cell, the distribution of the compound is crucial. Studies with rhodamine-loaded PLGA nanoparticles in different epithelial cell lines (respiratory, gut, and renal) showed that the nanoparticles were initially found in early endosomes. nih.gov Over time, they were also observed in other compartments, including the Golgi apparatus and possibly the endoplasmic reticulum. nih.gov The rate and extent of this uptake varied between the different cell types. nih.gov

In the context of GA, its intracellular targets include components within the cytoplasm and nucleus. For instance, its effects on the NF-κB signaling pathway and telomerase involve interactions within these cellular compartments. mdpi.com Therefore, efficient uptake and trafficking to these sites are essential for its biological activity.

In Vivo Mechanistic Investigations in Preclinical Models (Non-Clinical Focus)

Pathway-Specific Analysis in Animal Models (e.g., Molecular Markers in Xenograft Studies)

In vivo studies using preclinical animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, have been instrumental in confirming the anti-cancer effects of this compound (GA) and elucidating its mechanisms of action in a more complex biological system.

In a xenograft pancreatic cancer model, the combination of GA and gemcitabine (B846) significantly suppressed tumor growth. researchgate.net Immunohistochemistry analysis of the tumors from these mice revealed a downregulation of key molecular markers, including p-ERK, E2F1, and RRM2. researchgate.net This finding suggests that GA sensitizes pancreatic cancer cells to gemcitabine by inhibiting the activation of the ERK/E2F1/RRM2 signaling pathway. researchgate.net

Another study using a CT26 tumor-bearing mouse model demonstrated that GA significantly inhibited tumor growth by inducing pyroptosis, a form of inflammatory cell death. nih.gov This induction of pyroptosis was found to elicit an anti-tumor immune response, further contributing to the therapeutic effect. nih.gov

The investigation of molecular markers in xenograft studies is a powerful tool for understanding how a compound like GA works in a living organism. These markers can serve as indicators of target engagement and downstream pathway modulation. For example, in glioblastoma research, molecular markers such as IDH1, TP53, EGFR, and PTEN mutations are used to characterize tumors and can be detected in circulating tumor DNA (ctDNA). mdpi.com While not a direct study on GA, this illustrates the approach of using molecular markers to understand tumor biology and response to therapy. Similarly, in prostate cancer, markers like p53, Bcl-2, and vascular endothelial growth factor (VEGF) have prognostic value. nih.gov

The in vivo research on GA, therefore, provides crucial evidence for its pathway-specific effects, corroborating the findings from in vitro studies and highlighting its potential as a therapeutic agent.

Table 3: Pathway-Specific Analysis of this compound in Animal Models

| Animal Model | Key Molecular Markers Investigated | Signaling Pathway Implicated | Outcome | References |

|---|---|---|---|---|

| Pancreatic Cancer Xenograft | p-ERK, E2F1, RRM2 | ERK/E2F1/RRM2 | Sensitization to gemcitabine, tumor growth suppression. | researchgate.net |

| CT26 Tumor-Bearing Mice | GSDME | Pyroptosis Pathway | Tumor growth inhibition, anti-tumor immune response. | nih.gov |

Elucidation of Biological System Modulations in Preclinical Organismal Models

In preclinical organismal models, this compound (GA) has been shown to modulate a variety of biological systems, primarily in the contexts of oncology and inflammation. Research using animal models has been crucial in elucidating the in vivo mechanisms through which GA exerts its effects, demonstrating its influence on complex signaling networks and physiological processes.

This compound's anti-tumor activity has been observed in various cancer models. In xenograft mouse models, GA treatment has been shown to reduce tumor burden. For instance, in a model of A375 malignant melanoma, GA administration was found to decrease tumor burden by up to 40%. nih.gov Similarly, in colorectal cancer xenograft models, GA treatment inhibited tumor growth, an effect associated with the induction of both apoptosis and autophagy within the tumor tissue. plos.org The levels of LC3-II, a key autophagy marker, were observed to be elevated in tumor samples from GA-treated mice. plos.org

The compound's mechanism in organismal models often involves the induction of programmed cell death and the modulation of key regulatory proteins. In a gastric signet ring cell carcinoma model, GA administration led to an upregulation of the oxidative DNA damage biomarker 8-oxo-dG and the autophagy marker LC3β. nih.gov Investigations also revealed a significant increase in apoptotic proteins like cleaved caspase 3 and Bax, coupled with a decrease in the anti-apoptotic protein BCL-2. nih.gov These findings suggest that GA's anti-proliferative effects in vivo are mediated through the concurrent induction of apoptosis and autophagy. nih.gov

Beyond its anti-cancer properties, this compound has demonstrated anti-inflammatory effects in animal models. researchgate.netmdpi.com In a rat model of antigen-induced arthritis, GA exhibited potent anti-inflammatory and antiproliferative effects. thegoodscentscompany.com This anti-inflammatory action is often linked to its ability to suppress pro-inflammatory signaling pathways, such as the NF-κB pathway. thegoodscentscompany.com

The table below summarizes key findings from preclinical organismal models investigating the biological system modulations of this compound.

Table 1: Summary of this compound's Effects in Preclinical Organismal Models

Analytical Methodologies for Gambogellic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to gambogellic acid research, enabling its isolation and measurement in various matrices, from its natural source in gamboge resin to biological samples in preclinical studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound and other related xanthones found in gamboge. scispace.comresearchgate.net The development of a robust HPLC method involves the careful optimization of several parameters to achieve a reliable separation. Typically, a reversed-phase C18 column is employed for the separation. cipac.orgnih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous solution containing an acidifier like formic or phosphoric acid, which helps to ensure sharp, symmetrical peak shapes for acidic compounds like this compound. cipac.orgnih.gov Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector. cipac.orgmdpi.com

Method validation is a critical process to ensure the analytical method is suitable for its intended purpose. researchgate.net This involves evaluating several key parameters as defined by established guidelines. mdpi.com Linearity is assessed to confirm that the instrument's response is proportional to the analyte concentration over a specific range. mdpi.comjaveriana.edu.co Sensitivity is determined by calculating the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comresearchgate.net Accuracy is often evaluated through recovery studies, where a known amount of the standard is added to a sample matrix and the percentage recovered is measured. javeriana.edu.coscielo.br Precision refers to the closeness of repeated measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the relative standard deviation (RSD). mdpi.comjaveriana.edu.co

Table 1: Representative HPLC-PDA Method Validation Parameters This table presents typical validation data based on established methods for natural products; it serves as an illustrative example for a this compound assay.

| Validation Parameter | Specification | Example Result | Source Reference |

| Linearity (r²) | Coefficient of determination should be close to 1.0 | ≥0.9980 | mdpi.com |

| Limit of Detection (LOD) | Lowest detectable analyte concentration (Signal-to-Noise ratio of 3) | 0.003–0.071 μg/mL | mdpi.com |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration | 0.010–0.216 μg/mL | mdpi.com |

| Accuracy (Recovery) | Percentage of analyte recovered from a spiked matrix (typically 80-120%) | 96.36–106.95% | mdpi.comscielo.br |

| Precision (RSD) | Relative Standard Deviation for repeated measurements | <2.0% | mdpi.comjaveriana.edu.co |

The successful validation of an HPLC method ensures that it can be reliably used for the quality control of gamboge extracts and for the quantitative analysis of this compound in research samples. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, operating on the same principles as HPLC but utilizing columns packed with smaller particles (typically sub-2 µm). ijsrtjournal.comtsijournals.com This innovation allows UPLC systems to operate at much higher pressures than conventional HPLC systems. waters.comresearchgate.net The primary benefits of UPLC over HPLC are substantially increased resolution, greater sensitivity, and dramatically shorter analysis times. ijsrtjournal.comresearchgate.net These advantages make UPLC particularly well-suited for high-throughput analysis, such as in pharmacokinetic studies or metabolomics research. ijsrtjournal.com

In the context of this compound research, UPLC is often coupled with mass spectrometry (UPLC-MS/MS) to analyze complex biological samples. researchgate.netreferencecitationanalysis.com This combination leverages the superior separation power of UPLC to reduce matrix effects and provide cleaner spectra for the mass spectrometer, enhancing sensitivity and the reliability of quantification. waters.com For instance, an efficient and selective UPLC-MS/MS method was established for a comparative pharmacokinetic study of five xanthones from gamboge, including this compound, in rat plasma. researchgate.net The speed of UPLC allows for the rapid analysis of numerous time-point samples generated in such studies, improving laboratory productivity. tsijournals.comresearchgate.net

Table 2: Comparison of HPLC and UPLC Technologies

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Source Reference |

| Particle Size | 3 - 5 µm | < 2 µm | researchgate.net |

| Operating Pressure | Up to 400 bar (approx. 6,000 psi) | Up to 1030 bar (approx. 15,000 psi) | waters.comresearchgate.net |

| Analysis Time | Longer run times | Significantly shorter run times | ijsrtjournal.com |

| Resolution | Good | Higher, leading to sharper peaks | tsijournals.com |

| Sensitivity | Standard | Enhanced | ijsrtjournal.com |

| Solvent Consumption | Higher | Lower per analysis | researchgate.net |